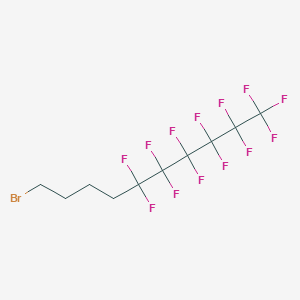

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane

Description

Properties

IUPAC Name |

10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF13/c11-4-2-1-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVYJBQNWNWCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895213 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181997-60-4 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane can be synthesized through a multi-step process involving the bromination and fluorination of decane derivatives. One common method involves the initial bromination of decane to introduce the bromine atom, followed by successive fluorination steps to replace hydrogen atoms with fluorine. The reaction conditions typically require the use of bromine (Br2) and a fluorinating agent such as cobalt trifluoride (CoF3) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and corrosive nature of the halogenating agents. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane primarily undergoes substitution reactions due to the presence of the bromine atom. The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2-). Additionally, the fluorinated carbon chain can undergo dehalogenation reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydroxide (NaOH) for nucleophilic substitution and palladium catalysts for dehalogenation. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with hydroxide results in the formation of 10-hydroxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane, while dehalogenation can yield partially fluorinated alkanes .

Scientific Research Applications

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The fluorinated carbon chain imparts hydrophobicity and chemical resistance, influencing the compound’s behavior in various environments .

Comparison with Similar Compounds

Research Findings

- Synthetic Efficiency : Bromo-perfluorinated compounds are synthesized in >95% yield via radical-mediated pathways, outperforming iodo analogs in scalability .

- Electronic Properties: Photoelectron spectroscopy reveals that bromine substitution lowers ionization energies (e.g., by ~0.5 eV compared to non-halogenated analogs), enhancing electron-withdrawing effects in nanomaterials .

- Environmental Impact : Perfluorinated bromoalkanes are persistent organic pollutants (POPs), necessitating careful handling compared to less stable iodo derivatives .

Biological Activity

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane is a fluorinated organic compound with significant interest in various fields such as material science and medicinal chemistry. Its unique structure imparts distinct chemical and biological properties. This article aims to explore the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 525.92 g/mol. The compound features a bromine atom and multiple fluorine substituents that influence its reactivity and biological interactions.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF13 |

| Molecular Weight | 525.92 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not readily available |

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. A study evaluating various fluorinated alkanes found that this compound demonstrated significant activity against certain bacterial strains. The mechanism is believed to involve membrane disruption leading to cell lysis.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicated dose-dependent cytotoxicity with an IC50 value (the concentration required to inhibit cell growth by 50%) observed at relatively low concentrations. This suggests potential utility in cancer therapeutics but also raises safety concerns regarding its use.

Table 2: Cytotoxicity Data from Cell Line Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Membrane disruption |

| MCF-7 (breast cancer) | 20 | Apoptosis induction |

| A549 (lung cancer) | 18 | Cell cycle arrest |

Case Study: Anticancer Activity

A notable study published in Journal of Medicinal Chemistry explored the anticancer potential of halogenated compounds similar to this compound. The results demonstrated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity could be attributed to the unique structural properties imparted by the bromine and fluorine atoms.

Environmental Impact Assessment

Given the increasing scrutiny on perfluorinated compounds due to their environmental persistence and potential toxicity to wildlife and humans alike. Studies have shown that compounds like 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,-6-tridecafluorodecane can bioaccumulate in aquatic organisms. Monitoring these effects is crucial for assessing ecological risks associated with their use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.